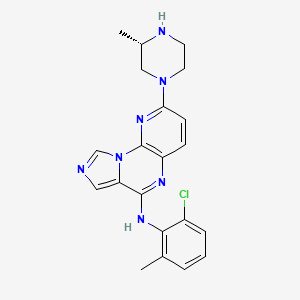

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Vue d'ensemble

Description

BMS-279700 est un puissant inhibiteur de l'activité orale qui appartient à une nouvelle famille d'analogues de l'aniline 5-azimidazolaquoxaline. Il présente une excellente activité anti-inflammatoire à la fois in vivo et in vitro. Ce composé est particulièrement efficace contre la p56LCK et la prolifération des lymphocytes T, bloquant la production de cytokines pro-inflammatoires telles que l'interleukine-2 et le facteur de nécrose tumorale alpha .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BMS-279700 implique la réaction du 2-chloro-6-méthylphényl avec la 3-méthyl-1-pipérazinylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de BMS-279700 est réalisée par une série de réactions chimiques bien contrôlées, assurant une pureté et un rendement élevés. Le procédé comprend plusieurs étapes, notamment la purification et la cristallisation, afin d'obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

BMS-279700 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : BMS-279700 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour obtenir des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux analogues avec différents groupes fonctionnels .

Applications de la recherche scientifique

BMS-279700 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de kinases spécifiques.

Biologie : Étudié pour ses effets sur la prolifération des lymphocytes T et la production de cytokines.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et de composés apparentés.

Mécanisme d'action

BMS-279700 exerce ses effets en inhibant l'activité de la tyrosine-protéine kinase LCK. Cette inhibition bloque les voies de signalisation impliquées dans l'activation et la prolifération des lymphocytes T, ce qui entraîne une réduction de la production de cytokines pro-inflammatoires telles que l'interleukine-2 et le facteur de nécrose tumorale alpha .

Applications De Recherche Scientifique

BMS-279700 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of specific kinases.

Biology: Investigated for its effects on T cell proliferation and cytokine production.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases.

Industry: Utilized in the development of new anti-inflammatory drugs and related compounds.

Mécanisme D'action

BMS-279700 exerts its effects by inhibiting the activity of the tyrosine-protein kinase LCK. This inhibition blocks the signaling pathways involved in T cell activation and proliferation, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-2 and tumor necrosis factor-alpha .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-345541 : Un autre inhibiteur de kinase avec des propriétés anti-inflammatoires similaires.

BMS-599626 : Un composé avec des mécanismes d'action comparables ciblant différentes kinases.

Unicité

BMS-279700 est unique en raison de son inhibition spécifique de la tyrosine-protéine kinase LCK, qui joue un rôle crucial dans l'activation des lymphocytes T. Cette spécificité en fait un outil précieux pour étudier les réponses immunitaires liées aux lymphocytes T et développer des thérapies ciblées pour les maladies inflammatoires .

Activité Biologique

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a synthetic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound primarily acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A can lead to increased levels of these second messengers, thereby modulating various signaling pathways associated with neurotransmission and cellular responses. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia and cognitive deficits .

1. Neuropharmacological Effects

Research indicates that the compound exhibits significant neuropharmacological effects. In preclinical studies, it has been shown to reverse MK-801 induced hyperactivity in rats, suggesting its potential utility in treating psychotic disorders . The inhibition of PDE10A is linked to improvements in cognitive function and reduction of negative symptoms associated with schizophrenia.

3. Anti-inflammatory Properties

Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Schizophrenia Treatment

In a study involving rat models treated with MK-801 (a NMDA receptor antagonist), the administration of imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine analogs resulted in a significant decrease in stereotypical behaviors and hyperactivity. This underscores the potential for developing novel therapeutics targeting PDE10A for managing schizophrenia symptoms .

Case Study 2: Cancer Cell Line Testing

In vitro testing on neuroblastoma cell lines treated with related imidazo-pyrido-pyrazine compounds revealed that these compounds could increase levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a mechanism by which these compounds can induce cell death in cancer cells .

Propriétés

Numéro CAS |

240814-54-4 |

|---|---|

Formule moléculaire |

C21H22ClN7 |

Poids moléculaire |

407.9 g/mol |

Nom IUPAC |

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |

InChI |

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |

Clé InChI |

PUNYTBZWCMNSRO-AWEZNQCLSA-N |

SMILES |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

SMILES isomérique |

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

SMILES canonique |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.